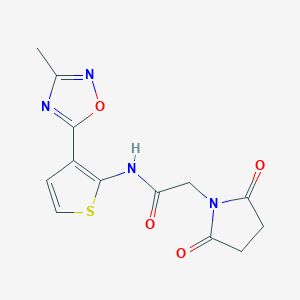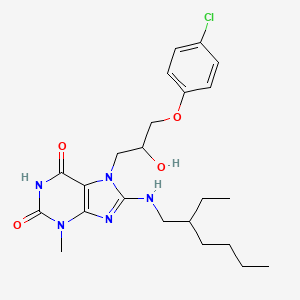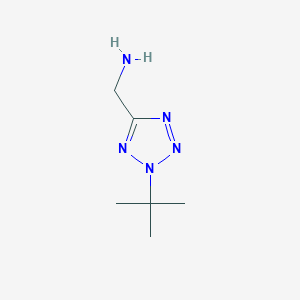
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine” is a chemical compound with the molecular formula C6H13N5 and a molecular weight of 155.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13N5/c1-6(2,3)11-9-5(4-7)8-10-11/h4,7H2,1-3H3 . This indicates the presence of a tert-butyl group and a tetrazol-5-yl group attached to a methanamine core.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Novel Synthesis Approaches
The synthesis of novel compounds closely related to "(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine" has been a significant focus of research. For instance, the ambient-temperature synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine demonstrates innovative approaches to compound development, highlighting the potential for creating compounds under mild conditions which could have implications in pharmacology and material science (Becerra, Cobo, & Castillo, 2021).
Potential Therapeutic Applications
The exploration of tetrazole derivatives for medical applications is notable. For example, recent advances on nitrones design for stroke treatment show that tetramethylpyrazine nitrones and quinolylnitrones, related in structural concept to tetrazoles, demonstrate promising therapeutic applications due to their thrombolytic activity and ability to scavenge free radicals (Marco-Contelles, 2020).
Material Science and Catalysis
Research into palladium(II) complexes featuring tetrazolylacetic acids and their esters uncovers the potential of tetrazole derivatives in catalysis and material science. The synthesis of water-soluble palladium(II) complexes opens avenues for the development of novel catalysts and materials with specific chemical and physical properties (Protas, Popova, Suslonov, & Trifonov, 2017).
Organic Chemistry and Asymmetric Synthesis
The development of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines demonstrates the versatility of tert-butyl and tetrazole derivatives in facilitating complex chemical reactions. These compounds serve as powerful tools in synthesizing a wide range of highly enantioenriched amines, highlighting their significance in organic synthesis and drug development (Ellman, Owens, & Tang, 2002).
Safety and Hazards
“(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine” is classified as a dangerous substance, with hazard statements including H302, H312, H314, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(2-tert-butyltetrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-6(2,3)11-9-5(4-7)8-10-11/h4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUGRWDPLPAFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2694721.png)
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2694724.png)
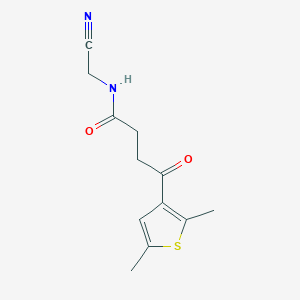
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)
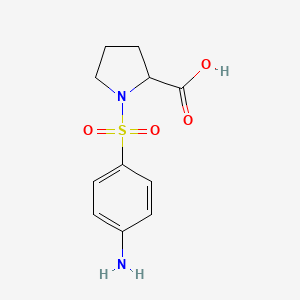
![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)




